Oral Bioavailability of Tegafur versus Intravenous 5-FU: Enabling Non-Invasive Sustained Exposure
Tegafur as the prodrug component achieves near-complete oral bioavailability, enabling sustained plasma 5-FU exposure comparable to continuous intravenous infusion without the need for central venous access. In preclinical pharmacokinetic studies, the absolute oral bioavailability of tegafur in rats and dogs was approximately 100% [1]. This contrasts sharply with direct oral 5-FU, which exhibits erratic and incomplete absorption due to variable first-pass metabolism by dihydropyrimidine dehydrogenase (DPD) in the intestinal mucosa and liver. The high bioavailability of tegafur is attributable to its chemical masking of the N1 position of 5-FU, which prevents immediate degradation and facilitates passive diffusion across the gastrointestinal epithelium .
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | Approximately 100% (rats and dogs) |
| Comparator Or Baseline | Direct oral 5-FU (baseline: erratic absorption, extensive first-pass DPD degradation; quantitative oral bioavailability not directly comparable due to prodrug mechanism) |
| Quantified Difference | Approximately 100% vs. erratic/variable oral bioavailability for 5-FU |
| Conditions | Single oral administration of S-1 (5 mg/kg as tegafur) in rats and dogs; plasma concentrations measured |
Why This Matters
Procurement of tegafur-based research formulations enables oral dosing paradigms in preclinical models that achieve sustained 5-FU exposure levels, eliminating the confounding variable of infusion apparatus required for continuous intravenous 5-FU delivery.
- [1] Disposition of Components of New Anti-cancer Drug S-1 (8): Species Differences, Dose Proportionality. Drug Metab Pharmacokinet. 1997; 12(6): 656-667. View Source
